REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:13])=[O:12])(=O)C.CNC.N1CCOCC1.C(S)C.OC(CO)COC1C=C(C=CC=1)C(N)=O.CN(CC(O)COC1C=C(C=CC=1)C(N)=O)C.O1CCN(CC(O)COC2C=C(C=CC=2)C(N)=O)CC1.COCC(O)COC1C=C(C=CC=1)C(N)=O.C(SCC(O)COC1C=C(C=CC=1)C(N)=O)C>CO>[OH:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:13])=[O:12]
|
Name
|
3-(2,3-epoxy-n-propoxy)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOC=1C=C(C(=O)N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
3-(2,3-dihydroxy-n-propoxy)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(COC=1C=C(C(=O)N)C=CC1)CO
|
Name
|
3-(3-(N,N-dimethylamino)-2-hydroxy-n-propoxy)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)CC(COC=1C=C(C(=O)N)C=CC1)O
|
Name
|
3-(3-morpholino-2-hydroxy-n-propoxy)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)CC(COC=1C=C(C(=O)N)C=CC1)O
|
Name
|
3-(3-methoxy-2-hydroxy-n-propoxy)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(COC=1C=C(C(=O)N)C=CC1)O
|
Name
|
3-(3-ethylthio-2-hydroxy-n-propoxy)benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SCC(COC=1C=C(C(=O)N)C=CC1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OCCOC=1C=C(C(=O)N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |